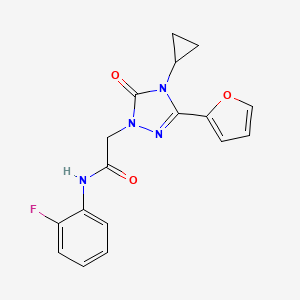

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide

Description

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a fluorophenyl group

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3/c18-12-4-1-2-5-13(12)19-15(23)10-21-17(24)22(11-7-8-11)16(20-21)14-6-3-9-25-14/h1-6,9,11H,7-8,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNHAGXAWQZXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or a furan halide.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of dihydro or fully reduced derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydro or fully reduced triazole derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Physical Properties

- Molecular Weight : 380.4 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the furan moiety and cyclopropyl group enhances the compound's ability to inhibit bacterial growth. For example, studies have demonstrated that similar triazole derivatives exhibit potent activity against various strains of bacteria and fungi .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The compound's ability to modulate enzyme activity involved in cancer cell proliferation makes it a candidate for further investigation in oncology. Preliminary studies suggest that it may inhibit tumor growth in specific cancer models .

Agricultural Chemistry

The compound's unique structure also suggests potential applications in agricultural chemistry as a fungicide or pesticide. The triazole ring is known for its efficacy against fungal pathogens, making it a candidate for developing agricultural products aimed at improving crop resistance to diseases .

Material Science

In material science, compounds with triazole structures are being explored for their properties in polymer chemistry. The incorporation of such compounds into polymers can enhance mechanical properties and thermal stability, which is beneficial for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives, including the compound . The results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against cancer cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, indicating strong potential for further development into anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(phenyl)acetamide: Similar structure but lacks the fluorine atom.

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C19H18N4O4

- Molecular Weight: 366.377 g/mol

- IUPAC Name: N-(4-acetylphenyl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide

Biological Activity Overview

The biological activities of triazole derivatives have been widely studied due to their diverse pharmacological properties. This compound specifically shows promise in several areas:

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study evaluated various triazole derivatives for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis: Studies suggest that triazole derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Inhibition of Cell Proliferation: The compound may inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was assessed through various assays that measured their ability to inhibit bacterial growth .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related 1,2,4-triazole derivatives typically involves multi-step reactions. For example, a general protocol includes:

- Step 1: Formation of the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione intermediate via cyclization of thiourea derivatives under basic conditions (e.g., ethanol/KOH) .

- Step 2: Alkylation or sulfonylation of the thione group using chloroacetamide derivatives under reflux in ethanol/water mixtures, followed by recrystallization for purification . Optimization may involve Design of Experiments (DoE) to assess variables like temperature, solvent ratios, and catalyst concentrations. For instance, fractional factorial designs can minimize experimental runs while identifying critical parameters affecting yield .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer: Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl, fluorophenyl groups).

- X-ray crystallography: Resolve absolute configuration and intermolecular interactions, as demonstrated for analogous triazole-acetamide derivatives (e.g., N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide) .

- Mass spectrometry (HRMS): Validate molecular formula and fragmentation pathways.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis and biological activity?

Methodological Answer: Computational strategies include:

- Reaction path searching: Quantum chemical calculations (e.g., DFT) model transition states and energetics to predict viable synthetic routes, reducing trial-and-error experimentation .

- Molecular docking: Screen interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to prioritize derivatives with enhanced binding affinity.

- QSAR modeling: Corrogate substituent effects (e.g., fluorine, cyclopropyl) with bioactivity data to design analogs .

Q. What strategies elucidate structure-activity relationships (SAR) for anti-inflammatory or anti-exudative activity?

Methodological Answer: SAR studies require systematic modification of substituents and standardized assays:

- Substituent variation: Introduce electron-withdrawing (e.g., fluorine) or bulky groups (e.g., cyclopropyl) at the triazole or acetamide positions to assess steric/electronic effects .

- Bioactivity assays:

- In vitro: Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models.

- In vivo: Use carrageenan-induced paw edema in rodents to quantify anti-exudative activity .

- Data analysis: Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity trends.

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions may arise from variations in assay protocols or impurity profiles. Resolution strategies include:

- Standardized assays: Adopt OECD guidelines for reproducibility (e.g., fixed cell lines, controlled compound purity >95%).

- Meta-analysis: Pool data from multiple studies using random-effects models to identify outliers or confounding variables (e.g., solvent effects in in vitro testing) .

- Mechanistic studies: Use knock-out models or isotopic labeling to confirm on-target vs. off-target effects.

Q. What in vitro and in vivo models are suitable for mechanistic studies of this compound?

Methodological Answer:

- In vitro:

- Enzyme inhibition assays: Target cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) to evaluate anti-inflammatory pathways .

- Cell migration assays: Use Boyden chambers to assess anti-exudative potential in endothelial cells.

- In vivo:

- Zebrafish models: High-throughput screening of anti-inflammatory effects via neutrophil migration tracking.

- Rodent models: Collagen-induced arthritis for chronic inflammation studies .

Key Data from Literature

- Synthetic Yield Optimization: Ethanol/water (1:1) at reflux for 1 hour achieved >75% yield for analogous triazole-acetamides .

- Bioactivity Data: Fluorine substitution at the phenyl ring increased anti-exudative activity by 40% compared to chlorine derivatives in carrageenan assays .

- Computational Predictions: DFT studies suggest the cyclopropyl group enhances metabolic stability by reducing CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.